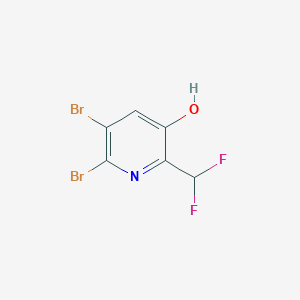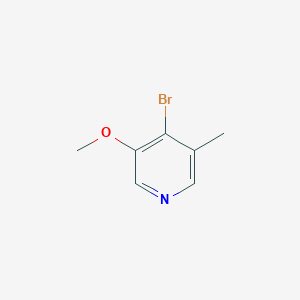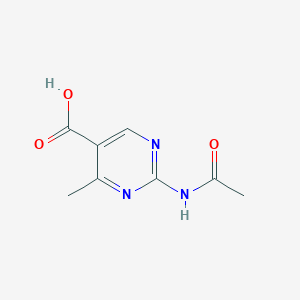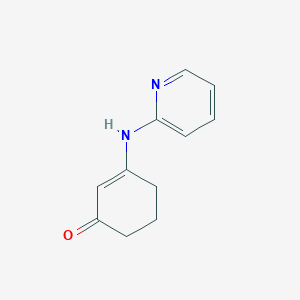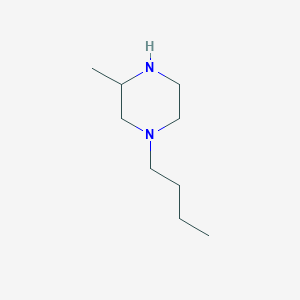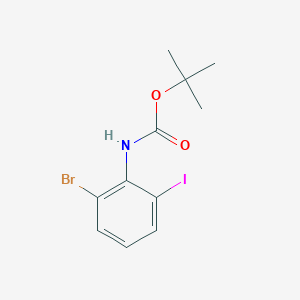
Tert-butyl (2-bromo-6-iodophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-bromo-6-iodophenyl)carbamate is an organic compound with the molecular formula C11H13BrINO2 and a molecular weight of 398.03 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with a tert-butyl carbamate group. It is used primarily in organic synthesis and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-bromo-6-iodophenyl)carbamate typically involves the reaction of 2-bromo-6-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2-bromo-6-iodophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl carbamates depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the phenyl ring with another aromatic ring.
Aplicaciones Científicas De Investigación
Tert-butyl (2-bromo-6-iodophenyl)carbamate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its ability to undergo diverse chemical transformations.
Material Science: It is employed in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-bromo-6-iodophenyl)carbamate is primarily based on its ability to participate in various chemical reactions. The presence of bromine and iodine atoms makes it a versatile intermediate for further functionalization. The tert-butyl carbamate group can be cleaved under acidic conditions to release the free amine, which can then participate in additional reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2-bromo-5-iodophenyl)carbamate: Similar in structure but with the iodine atom in a different position.
Tert-butyl (3-bromo-5-iodophenyl)carbamate: Another isomer with different substitution patterns on the phenyl ring.
Uniqueness
Tert-butyl (2-bromo-6-iodophenyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C11H13BrINO2 |
|---|---|
Peso molecular |
398.03 g/mol |
Nombre IUPAC |
tert-butyl N-(2-bromo-6-iodophenyl)carbamate |
InChI |
InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) |
Clave InChI |
YWTIGSYWMQECKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC=C1I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


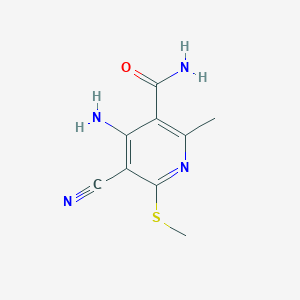
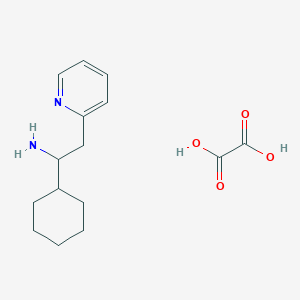

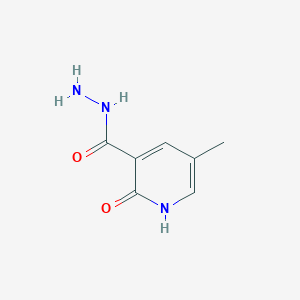
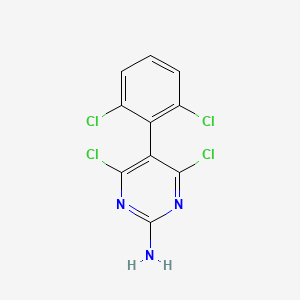
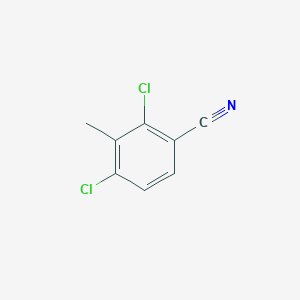
![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)
